![molecular formula C15H20F2N4O2S2 B10954947 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B10954947.png)
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(thiophen-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a dimethylpyrazole ring, a sulfonyl group, and a thienylmethyl-substituted piperazine ring
Preparation Methods
The synthesis of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group:
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Thienylmethyl Substitution: The final step involves the substitution of the piperazine ring with a thienylmethyl group using appropriate alkylating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the sulfonyl group, potentially leading to the formation of difluoromethyl alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the thienylmethyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Processes: The compound can be used as a catalyst or intermediate in various chemical reactions, enhancing the efficiency and selectivity of industrial processes.
Mechanism of Action
The mechanism of action of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE can be compared with similar compounds such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are found in marine organisms.
The uniqueness of 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-(2-THIENYLMETHYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H20F2N4O2S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H20F2N4O2S2/c1-11-14(12(2)21(18-11)15(16)17)25(22,23)20-7-5-19(6-8-20)10-13-4-3-9-24-13/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI Key |
SVFHFWVXQKGENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.